Product packaging for Docosa-4,7,10,13,16,19-hexaenoyl chloride(Cat. No.:CAS No. 158754-21-3)

Docosa-4,7,10,13,16,19-hexaenoyl chloride

Cat. No.: B3106423
CAS No.: 158754-21-3
M. Wt: 346.9 g/mol
InChI Key: QUABXVPAILNJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosa-4,7,10,13,16,19-hexaenoyl chloride (CAS 158754-21-3) is a chemically activated derivative of the essential omega-3 fatty acid docosahexaenoic acid (DHA) . With the molecular formula C22H31ClO and a molecular weight of 346.934 g/mol , this compound is characterized by its 22-carbon chain and six cis double bonds, making it a highly unsaturated and reactive synthetic intermediate . The replacement of the carboxylic acid group with an acyl chloride moiety renders it a crucial building block for the synthesis of diverse DHA-containing compounds via nucleophilic acyl substitution reactions, such as the formation of esters, amides, and other complex lipids. Its primary research value lies in the study and synthesis of complex lipids that are fundamental to neurological and visual function. DHA itself is a major structural component of the human brain and cerebral cortex, accounting for 40% of the polyunsaturated fatty acids in the brain and is critically important for the function of neuronal membrane proteins, synaptic vesicles, and the cerebral cortex . Consequently, this acyl chloride is used to prepare standardized phospholipids, such as those found in neuronal membranes and retinal photoreceptor cells, for research into membrane biophysics, lipidomics, and neurodegenerative diseases . Researchers also utilize it to create DHA-conjugated molecules to investigate the role of this fatty acid in signaling pathways, its metabolism into specialized pro-resolving mediators (SPMs) like resolvins and protectins, and its potential benefits in cardiovascular and inflammatory models . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is strictly For Research Use Only and is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Proper safety protocols, including the use of personal protective equipment and working under inert conditions, must be observed due to the reactive nature of acyl chlorides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClO B3106423 Docosa-4,7,10,13,16,19-hexaenoyl chloride CAS No. 158754-21-3

Properties

IUPAC Name

docosa-4,7,10,13,16,19-hexaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUABXVPAILNJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720795
Record name Docosa-4,7,10,13,16,19-hexaenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158754-21-3
Record name Docosa-4,7,10,13,16,19-hexaenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Docosa 4,7,10,13,16,19 Hexaenoyl Chloride

Conversion of Docosahexaenoic Acid (DHA) to its Acyl Chloride Form

The transformation of docosahexaenoic acid into its acyl chloride form is a fundamental process in organic synthesis, enabling the creation of a variety of derivatives. This conversion involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom. Several common chlorinating agents are employed for this purpose, each with its own procedural nuances and efficiencies.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product. masterorganicchemistry.com

The general mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride. For the synthesis of fatty acyl chlorides, the reaction is often carried out by refluxing the fatty acid in an excess of thionyl chloride or in a suitable solvent. researchgate.net In one documented procedure for fatty acids, the reaction is conducted by adding thionyl chloride to the fatty acid and refluxing the mixture in a water bath for several hours to ensure complete conversion. researchgate.net The excess thionyl chloride can then be removed by distillation under reduced pressure. researchgate.net

Table 1: Representative Conditions for Thionyl Chloride-Mediated Acyl Chlorination of Fatty Acids
Fatty AcidReagent Ratio (Fatty Acid:SOCl₂)SolventTemperatureDurationReference
General Fatty Acid1 : 1.5 (molar)None (Neat)35–40°C, then reflux5 hours researchgate.net
2-(p-Tolyl)propionic acid1 : 2 (molar)None (Neat)Reflux (84°C)3 hours orgsyn.org

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions compared to thionyl chloride. researchgate.net The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates their removal from the reaction mixture. researchgate.net

This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form an active Vilsmeier reagent, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. A general procedure involves dissolving the carboxylic acid in an inert solvent such as dichloromethane (B109758) (DCM), adding a catalytic amount of DMF, and then slowly adding oxalyl chloride at room temperature. orgsyn.org The reaction is usually rapid, often completing within a few hours. orgsyn.orgrsc.org

Table 2: Typical Conditions for Oxalyl Chloride-Facilitated Acyl Chlorination
Carboxylic AcidReagent Ratio (Acid:(COCl)₂)CatalystSolventTemperatureDurationReference
3-Azidopropionic acid1 : 1 (molar)Not specifiedDCMRoom Temperature6 hours rsc.org
2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid1 : 1.3 (molar)DMF (2 drops)DCMRoom Temperature1.5 hours orgsyn.org

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also classic reagents for the preparation of acyl chlorides from carboxylic acids. libretexts.org Phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.ukquora.com The reaction is typically vigorous and can be performed with or without a solvent. chemguide.co.uk

Phosphorus trichloride reacts with three equivalents of a carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). libretexts.org This method is sometimes preferred as the byproduct is a solid acid that can be easily separated. A recent study on the chlorination of benzoic acids using PCl₃ highlighted its high atom efficiency. researchgate.net

Table 3: General Reactions with Phosphorus Halide Reagents
ReagentStoichiometry (Acid:Reagent)ByproductsSeparation MethodReference
Phosphorus Pentachloride (PCl₅)1 : 1POCl₃, HClFractional Distillation libretexts.orgchemguide.co.uk
Phosphorus Trichloride (PCl₃)3 : 1H₃PO₃Fractional Distillation libretexts.org

Reaction Conditions and Procedural Optimizations for Docosa-4,7,10,13,16,19-hexaenoyl chloride Synthesis

The successful synthesis of this compound hinges on the careful control of reaction conditions to maximize yield and minimize degradation of the polyunsaturated fatty acid chain. Key parameters include the choice of solvent, the use of catalysts, and the regulation of temperature and reaction time.

The choice of solvent is crucial in acyl chloride synthesis. For reactions with thionyl chloride, the reaction can be run neat (without solvent), or an inert solvent like toluene (B28343) may be used. researchgate.net For the milder oxalyl chloride, chlorinated solvents such as dichloromethane (DCM) are common, as they are inert and easy to remove post-reaction. orgsyn.org The use of a catalyst, particularly DMF with oxalyl chloride, is a standard optimization that significantly accelerates the reaction rate, allowing for milder conditions and shorter reaction times. researchgate.netorgsyn.org In the synthesis of N-docosahexaenoylethanolamine derivatives, the preceding step involving docosahexaenoyl chloride often utilizes solvents like dichloromethane, indicating its compatibility with the product. nih.gov

Temperature and reaction time are interdependent parameters that must be optimized to ensure complete conversion without promoting side reactions. Thionyl chloride reactions often require heating to reflux for several hours to drive the reaction to completion. researchgate.netorgsyn.org A typical duration might be 3 to 5 hours. researchgate.netorgsyn.org In contrast, the DMF-catalyzed reaction with oxalyl chloride is often performed at room temperature and can be complete in as little as 1.5 to 6 hours. orgsyn.orgrsc.org For subsequent reactions involving the synthesized docosahexaenoyl chloride, such as in the preparation of deuterated synaptamide, the acyl chloride is handled in an ice-cold solution, suggesting that low temperatures are preferred to maintain its stability. nih.gov

Isolation and Preliminary Purification Strategies for this compound

The isolation and purification of this compound require careful handling due to the compound's high reactivity, particularly its sensitivity to moisture. chemguide.co.ukresearchgate.net As an acyl chloride, it will readily hydrolyze back to the parent carboxylic acid in the presence of water. chemguide.co.uksavemyexams.com Furthermore, the polyunsaturated backbone of the molecule makes it susceptible to oxidation. Therefore, all operations should be conducted under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere). researchgate.net

The primary impurities in the crude product are typically the unreacted carboxylic acid and residual chlorinating agents or their byproducts. lookchem.com The principal method for purification is fractional distillation. chemguide.co.uklibretexts.org Given the high molecular weight of this compound, vacuum distillation is necessary to prevent thermal degradation at high temperatures.

A general purification workflow is as follows:

Removal of Gaseous Byproducts: If thionyl chloride is used, the gaseous byproducts (SO₂ and HCl) are largely removed from the reaction vessel during the reaction. chemguide.co.uk Applying a gentle vacuum can facilitate their complete removal.

Fractional Distillation: The crude reaction mixture is subjected to fractional distillation under high vacuum. libretexts.orglookchem.com This separates the desired acyl chloride from less volatile impurities like unreacted docosahexaenoic acid and phosphorous acid (if PCl₃ was used), and from more volatile impurities like excess thionyl chloride. chemguide.co.uk If PCl₅ was used, careful fractionation is required to separate the product from phosphorus oxychloride, which has a different boiling point. chemguide.co.uk

Solvent Extraction (for less reactive acyl chlorides): For more stable acyl chlorides, an aqueous workup can be employed. The crude product is dissolved in a dry, inert organic solvent (like chloroform (B151607) or toluene) and washed with a dilute sodium bicarbonate solution to remove acidic impurities. lookchem.com However, this method is hazardous and generally not suitable for highly reactive acyl chlorides like the one , due to the high risk of hydrolysis. lookchem.com

Inert Atmosphere Handling and Storage: All glassware must be thoroughly dried, and all transfers and storage should be performed under an inert atmosphere. researchgate.net The purified product should be stored in a tightly sealed container, often in a freezer, to minimize degradation over time.

Due to the compound's reactivity, it is often synthesized and used immediately in subsequent reactions without long-term storage. nih.gov

Chemical Reactivity and Derivatization Strategies of Docosa 4,7,10,13,16,19 Hexaenoyl Chloride

Nucleophilic Acyl Substitution Mechanisms and Applications

The primary reaction pathway for docosa-4,7,10,13,16,19-hexaenoyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl group is reformed, resulting in the substituted product.

This compound readily reacts with a variety of alcohol substrates to form the corresponding esters. This process, known as esterification, is a cornerstone in the synthesis of structured lipids and other DHA derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. The presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The versatility of this reaction allows for the incorporation of the docosahexaenoyl moiety into a wide range of molecules, including simple alkyl alcohols, polyols like glycerol (B35011), and more complex hydroxy-containing compounds. For instance, the synthesis of docosahexaenoic acid esters of hydroxy fatty acids has been reported. mdpi.comnih.gov

Table 1: Examples of Esterification Reactions

Alcohol SubstrateProduct
Methanol (B129727)Methyl docosa-4,7,10,13,16,19-hexaenoate
EthanolEthyl docosa-4,7,10,13,16,19-hexaenoate
GlycerolDocosahexaenoyl glycerides (mono-, di-, tri-)
12-Hydroxy Stearic Acid12-Docosahexaenoyloxy stearic acid mdpi.comnih.gov
12-Hydroxy Oleic Acid12-Docosahexaenoyloxy oleic acid mdpi.comnih.gov

Similar to esterification, this compound undergoes amidation when treated with primary or secondary amines. This reaction is generally rapid and exothermic, yielding N-substituted docosahexaenoyl amides. The mechanism is analogous to other nucleophilic acyl substitutions, with the amine's lone pair of electrons initiating the attack on the carbonyl carbon. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second serves as a base to neutralize the liberated HCl. Alternatively, an external non-nucleophilic base can be used. fishersci.it

This strategy is employed to synthesize a variety of bioactive amides. For example, the reaction with ethanolamine (B43304) yields N-docosahexaenoyl ethanolamine (DHEA). researchgate.net

Table 2: Examples of Amidation Reactions

Amine SubstrateProduct
AmmoniaDocosa-4,7,10,13,16,19-hexaenamide
EthylamineN-Ethyldocosa-4,7,10,13,16,19-hexaenamide
DiethylamineN,N-Diethyldocosa-4,7,10,13,16,19-hexaenamide
EthanolamineN-Docosahexaenoyl ethanolamine researchgate.net

This compound can be converted into both symmetrical and mixed acid anhydrides. The reaction with a carboxylate salt, such as sodium docosahexaenoate, results in the formation of the symmetrical docosahexaenoic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile.

Mixed anhydrides can be prepared by reacting the acyl chloride with a different carboxylic acid in the presence of a base like pyridine. These mixed anhydrides are often used as activated intermediates in syntheses as they can be more selective in their reactions than the corresponding acyl chloride. A general method for preparing fatty acid anhydrides involves the reaction of the free fatty acid with dicyclohexylcarbodiimide (B1669883) (DCC), which proceeds through an activated intermediate. researchgate.net

Table 3: Acid Anhydride Formation Reactions

ReactantProduct
Sodium docosahexaenoateDocosahexaenoic anhydride (symmetrical)
Acetic acid (with base)Acetic docosahexaenoic anhydride (mixed)

This compound is highly susceptible to hydrolysis. In the presence of water, it rapidly reacts to form docosahexaenoic acid and hydrochloric acid. This reaction is a significant consideration for the handling and storage of the compound, which must be kept under anhydrous conditions to maintain its integrity. The hydrolysis proceeds through the standard nucleophilic acyl substitution mechanism, with water acting as the nucleophile. This reactivity also underscores the role of the acyl chloride as a water-sensitive activated form of the carboxylic acid.

Carbon-Carbon Bond Formation Reactions

The electrophilic nature of the carbonyl carbon in this compound also allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents.

The reaction of this compound with organometallic reagents provides a direct route to ketones and tertiary alcohols containing the docosahexaenoyl backbone. The outcome of the reaction is highly dependent on the type of organometallic reagent used.

Grignard Reagents: Due to their high reactivity, Grignard reagents (R-MgX) react with acyl chlorides in a two-fold addition. stackexchange.commasterorganicchemistry.com The first equivalent adds to the carbonyl group to form a ketone intermediate. This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic attack to yield a tertiary alcohol after an acidic workup. stackexchange.comchemistrysteps.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents. stackexchange.com

Organocuprate Reagents (Gilman Reagents): In contrast, organocuprates, such as lithium dialkylcuprates (R₂CuLi), are less reactive and more selective nucleophiles. chemistrysteps.comchemistrysteps.com They react with acyl chlorides to produce ketones in good yield, and the reaction typically stops at this stage without further addition to the ketone carbonyl. chemistrysteps.comyoutube.commasterorganicchemistry.com This difference in reactivity makes organocuprates valuable reagents for the synthesis of ketones from acyl chlorides. chemistrysteps.commasterorganicchemistry.com The reaction is often carried out at low temperatures to ensure selectivity. chemistrysteps.com

Table 4: Reactions with Organometallic Reagents

Organometallic ReagentIntermediate ProductFinal Product (after workup)
Grignard Reagent (e.g., CH₃MgBr)Docosa-4,7,10,13,16,19-hexaenoyl-derived ketoneTertiary alcohol
Organocuprate (e.g., (CH₃)₂CuLi)Not applicableDocosa-4,7,10,13,16,19-hexaenoyl-derived ketone

Regioselective Control in Organometallic Additions

The derivatization of this compound through the addition of organometallic reagents presents a significant challenge in regioselective control. The presence of the highly electrophilic acyl chloride functional group alongside six carbon-carbon double bonds necessitates a careful selection of the organometallic reagent and reaction conditions to achieve the desired chemical transformation. The primary goal in such derivatizations is typically the chemoselective addition of the organometallic reagent to the acyl chloride, yielding a ketone, without concomitant reaction at the polyunsaturated alkyl chain.

The reactivity of organometallic reagents varies significantly, influencing their suitability for the selective acylation of this compound. Highly reactive organometallic species, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are generally considered too reactive for the clean synthesis of ketones from acyl chlorides. Their high nucleophilicity leads to a rapid initial addition to the acyl chloride to form a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent. This over-addition results in the formation of a tertiary alcohol as the major product, a process that is difficult to control.

To circumvent the issue of over-addition and achieve regioselective acylation at the carbonyl carbon, less reactive organometallic reagents are employed. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective in this regard. The carbon-copper bond in organocuprates is less polarized than the carbon-magnesium or carbon-lithium bond, rendering them "softer" nucleophiles. This reduced reactivity allows them to selectively add to the highly reactive acyl chloride to form a ketone, but they are generally unreactive towards the resulting ketone, thus preventing the formation of the tertiary alcohol. This strategy, often referred to as the Corey-House synthesis when coupling with alkyl halides, can be adapted for the acylation of acyl chlorides.

Another class of organometallic reagents that exhibit similar selectivity are organocadmium compounds (R₂Cd). Their reactivity is attenuated to a degree that they readily react with acyl chlorides but are generally inert towards ketones and aldehydes. This allows for the isolation of the desired ketone in good yield. The preparation of ketones from acid halides and organometallic compounds of zinc (Blaise ketone synthesis) and other metals has also been explored, with varying degrees of success.

A more contemporary and highly reliable strategy for the synthesis of ketones from carboxylic acid derivatives involves the use of Weinreb amides (N-methoxy-N-methylamides). This compound can be converted to its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine. This amide then reacts with a wide range of organometallic reagents, including Grignard and organolithium reagents, to form a stable chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the over-addition of the organometallic reagent and providing the desired ketone in high yield.

The following table summarizes the expected regioselective outcomes of the addition of various organometallic reagents to this compound, based on established principles of organometallic chemistry.

Organometallic ReagentReagent FormulaExpected Major Product with Docosa-4,7,10,13,16-hexaenoyl chlorideKey Characteristics
Grignard ReagentRMgXTertiary AlcoholHighly reactive, prone to over-addition.
Organolithium CompoundRLiTertiary AlcoholHighly reactive, prone to over-addition.
Organocuprate (Gilman Reagent)R₂CuLiKetoneLess reactive, selective for ketone formation.
Organocadmium CompoundR₂CdKetoneLess reactive, selective for ketone formation.
Weinreb Amide Derivative + Organometallic ReagentR-MKetoneForms a stable intermediate, preventing over-addition.

Advanced Applications of Docosa 4,7,10,13,16,19 Hexaenoyl Chloride in Complex Molecule Synthesis

Synthesis of Biologically Relevant Docosahexaenoyl Conjugates and Esters

The conjugation of docosahexaenoic acid to other bioactive molecules via its acyl chloride derivative is a key strategy for creating novel compounds with potentially synergistic or enhanced therapeutic properties. This approach has been successfully employed to synthesize esters and amides with molecules such as curcumin (B1669340), astaxanthin (B1665798), polyethylene (B3416737) glycol, and various amine derivatives, leading to compounds with improved biological activity and modified physicochemical characteristics.

Preparation of Docosahexaenoic Acid-Acylated Curcumin Diesters

The synthesis of docosahexaenoic acid-acylated curcumin diesters leverages the reactive nature of docosahexaenoyl chloride to attach DHA molecules to the phenolic hydroxyl groups of curcumin. This esterification aims to improve the bioavailability and therapeutic efficacy of curcumin, a polyphenol known for its anti-inflammatory and antioxidant properties but limited by poor solubility and metabolic instability.

Recent studies have explored the effects of these diesters in preclinical models. For instance, DHA-acylated curcumin diesters have been shown to alleviate cisplatin-induced acute kidney injury in mice. The therapeutic effect of the diester was found to be superior to that of the monoester or a simple combination of curcumin and DHA. The mechanism of action is thought to involve the regulation of gut microbiota and the subsequent impact on the lipopolysaccharide (LPS) and trimethylamine-N-oxide (TMAO)-mediated PI3K/Akt/NF-κB signaling pathway. Furthermore, these diesters significantly reduced markers of kidney damage such as blood urea (B33335) nitrogen and creatinine, decreased oxidative stress, and mitigated renal tubular injury.

The synthesis of these compounds typically involves the reaction of docosahexaenoyl chloride with curcumin in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The reaction conditions are optimized to favor the formation of the diester over the monoester.

Table 1: Research Findings on DHA-Acylated Curcumin Diesters

Finding Observation Reference
Therapeutic Efficacy DHA-acylated curcumin diester showed a more pronounced protective effect against cisplatin-induced acute kidney injury compared to the monoester or a combination of Curcumin and DHA.
Mechanism of Action The diester was found to modulate gut microbiota and inhibit the LPS- and TMAO-mediated PI3K/Akt/NF-κB signaling pathway.
Biochemical Markers Treatment with the diester significantly lowered elevated levels of blood urea nitrogen, creatinine, LPS, and TMAO in a mouse model of acute kidney injury.

| Histopathology | A marked reduction in the degree of renal tubular injury was observed in mice treated with the DHA-acylated curcumin diester. | |

Generation of Docosahexaenoic Acid-Acylated Astaxanthin Esters

Astaxanthin, a potent antioxidant carotenoid, is often found in nature esterified with fatty acids. The synthesis of docosahexaenoic acid-acylated astaxanthin esters (DHA-AST) mimics these natural forms and aims to enhance the biological activities of both parent molecules. These esters have demonstrated superior performance in various preclinical models compared to non-esterified astaxanthin or a simple combination of astaxanthin and DHA.

The preparation of DHA-acylated astaxanthin esters involves the esterification of astaxanthin with docosahexaenoic acid, often activated as its acyl chloride. The reaction can be catalyzed by agents such as 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This process can yield both monoesters and diesters, which can then be separated using techniques like silica (B1680970) gel column chromatography.

Research has shown that DHA-AST exhibits enhanced protective effects in models of nephrotoxicity and neurodegenerative diseases. For example, DHA-acylated astaxanthin diesters significantly ameliorated kidney dysfunction, pathological damage, and oxidative stress in vancomycin-treated mice. In a mouse model of Parkinson's disease, DHA-AST was more effective than astaxanthin alone in preventing behavioral deficits and suppressing the apoptosis of dopaminergic neurons. Similarly, in a model of Alzheimer's disease, DHA-AST showed greater efficacy in enhancing learning and memory, reducing oxidative stress, and suppressing neuroinflammation compared to astaxanthin.

Table 2: Comparative Efficacy of DHA-Acylated Astaxanthin Esters

Model System Key Finding Advantage over Astaxanthin Reference
Vancomycin-Induced Nephrotoxicity Significantly ameliorated kidney dysfunction, pathological damage, and oxidative stress. Superior renal protective effect.
MPTP-Induced Parkinson's Disease More effectively suppressed behavioral deficits and apoptosis of dopaminergic neurons. Superior neuroprotective performance.

| APP/PS1 Mouse Model of Alzheimer's | Exerted more significant effects in enhancing learning and memory levels. | Superior cognitive-enhancing effects. | |

Fabrication of Docosahexaenoyl-Polyethylene Glycol Derivatives

The conjugation of docosahexaenoic acid to polyethylene glycol (PEG), a process known as PEGylation, is a strategy employed to improve the pharmacokinetic properties of DHA. PEG is a hydrophilic and biocompatible polymer that, when attached to therapeutic molecules, can increase their water solubility, prolong their circulation time, and reduce their immunogenicity.

The synthesis of docosahexaenoyl-polyethylene glycol (DHA-PEG) derivatives typically involves an esterification reaction between the carboxyl group of DHA (activated as docosahexaenoyl chloride) and the hydroxyl groups of a multi-arm PEG derivative. This creates a prodrug system where the ester bond is susceptible to hydrolysis, allowing for the release of DHA.

Studies have shown that PEGylation substantially increases the solubility of molecules that are otherwise poorly soluble in water. For example, the conjugation of DHA to multi-arm PEG has been shown to significantly enhance its aqueous solubility. This improved solubility is crucial for the systemic administration of DHA and for evaluating its therapeutic efficacy in vivo. The release of DHA from the PEG conjugate can be controlled by factors such as pH, with hydrolysis of the ester linkage occurring under physiological conditions.

Table 3: Properties of Docosahexaenoyl-Polyethylene Glycol Derivatives

Property Observation Implication Reference
Solubility PEGylation significantly increases the aqueous solubility of the conjugated molecule. Enables systemic administration and in vivo evaluation of therapeutic efficacy.
Drug Release DHA is released from the PEG conjugate through the hydrolysis of the ester bond. Allows for the controlled delivery of the active DHA molecule.

| Synthesis | Typically formed via an esterification reaction between activated DHA and multi-arm PEG. | A versatile method for creating prodrugs with improved pharmacokinetic profiles. | |

Synthesis of N-Benzyl Docosahexaenamide and Related Amides

The synthesis of N-benzyl docosahexaenamide and other related amides involves the reaction of docosahexaenoyl chloride with benzylamine (B48309) or other primary and secondary amines. This creates an amide bond, which is generally more stable to hydrolysis than an ester bond. These derivatives, sometimes referred to as macamides due to their structural similarity to compounds found in maca, are being investigated for various therapeutic applications.

One common method for synthesizing these amides is the carbodiimide (B86325) condensation method, where docosahexaenoic acid is activated in situ. Alternatively, the more reactive docosahexaenoyl chloride can be used for a more direct acylation of the amine. The synthesis of N-benzyl docosahexaenamide involves mixing docosahexaenoic acid with reagents like triethylamine, HOBt, and EDC, followed by the addition of benzylamine.

N-benzyl docosahexaenamide has been identified as a potential therapeutic candidate for ovarian injury. Studies in mouse models have shown that this compound can improve the estrous cycle, increase the number of primordial follicles, and normalize hormone levels in chemotherapy-induced ovarian injury. The synthesis of a variety of docosahexaenoic acid amides has been undertaken to explore their potential as anticancer agents, with some derivatives showing cytotoxic effects against breast cancer cell lines.

Table 4: Synthetic Approaches and Applications of DHA Amides

Compound Synthetic Method Potential Application Research Finding Reference
N-Benzyl Docosahexaenamide Carbodiimide condensation Ovarian injury Effective in improving estrous cycle and increasing primordial follicles in a mouse model.

| Various DHA Amide Derivatives | Coupling method | Anticancer | Demonstrated cytotoxic effects on MCF-7 breast cancer cell line. | |

Strategic Incorporation into Enantiostructured Glycerolipids

The precise placement of docosahexaenoic acid onto a glycerol (B35011) backbone is a sophisticated strategy for creating structured lipids with tailored physiological properties. Docosa-4,7,10,13,16,19-hexaenoyl chloride is an ideal reagent for this purpose, allowing for regiospecific acylation in the design of complex glycerolipids, including triacylglycerol prodrugs. The position of DHA within the triacylglycerol molecule can significantly influence its digestion, absorption, and metabolic fate.

Regiospecific Acylation in Triacylglycerol Prodrug Design

The synthesis of structured triacylglycerols (TAGs), where specific fatty acids are located at defined positions (sn-1, sn-2, or sn-3) of the glycerol backbone, is of great interest for nutritional and pharmaceutical applications. Docosahexaenoyl chloride can be used in chemical synthesis routes to achieve this regiospecificity. For instance, it can be used to acylate the free hydroxyl group of a 1,3-diacylglycerol to place DHA specifically at the sn-2 position, or to acylate a 1,2-diacylglycerol to place it at the sn-3 position.

Enzymatic methods, often using lipases, are also widely employed for the synthesis of structured lipids containing DHA. These methods can offer high regioselectivity under mild reaction conditions. For example, lipase-catalyzed acidolysis of an oil rich in other fatty acids with docosahexaenoic acid can lead to the incorporation of DHA into the triacylglycerol structure. The choice of lipase (B570770) can determine the positional specificity of the incorporation.

The design of these structured TAGs is crucial for creating prodrugs or nutraceuticals with enhanced bioavailability. For example, structured lipids with medium-chain fatty acids at the sn-1 and sn-3 positions and DHA at the sn-2 position are of particular interest. This structure is thought to facilitate the absorption of DHA as a 2-monoacylglycerol, which is formed during digestion.

Table 5: Methods for Synthesizing Structured Triacylglycerols with DHA

Method Key Feature Example Application Reference
Chemical Acylation Utilizes docosahexaenoyl chloride for direct, position-specific esterification of diacylglycerols. Synthesis of regioisomerically pure TAG model compounds for research.
Enzymatic Acidolysis Employs lipases to catalyze the exchange of fatty acids in a triacylglycerol with DHA. Production of structured lipids with DHA at specific positions for nutritional supplements.

| Two-Step Enzymatic Process | Involves ethanolysis to produce 2-monoacylglycerols followed by re-esterification with another fatty acid. | Synthesis of symmetrical structured TAGs with DHA at the sn-2 position. | |

Chemoenzymatic Approaches to Structured Lipid Synthesis

Chemoenzymatic methods offer a powerful strategy for the synthesis of structured lipids (SLs), which are triacylglycerols (TAGs) modified to contain specific fatty acids at particular positions on the glycerol backbone. The goal is often to produce lipids with DHA at the sn-2 position and medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions, enhancing the bioavailability and metabolic properties of DHA.

The process typically involves lipase-catalyzed acidolysis or interesterification. In this reaction, a DHA-rich oil (like single-cell oil) is reacted with a free MCFA, such as capric acid or caprylic acid. The selectivity of the lipase is crucial for the outcome. Lipases that are sn-1,3 specific will preferentially cleave fatty acids from the outer positions of the TAGs and replace them with the new MCFA, leaving the original fatty acid at the sn-2 position (often DHA) intact. This enzymatic approach is favored over chemical methods as it proceeds under mild conditions, preserving the sensitive polyunsaturated structure of DHA from degradation. nih.govresearchgate.net

Several commercial lipases have been screened for this purpose, with enzymes like Lipozyme RM IM from Rhizomucor miehei and Lipozyme TL IM from Thermomyces lanuginosus showing high efficacy. researchgate.netnih.govdss.go.th Key reaction parameters that are optimized to maximize the incorporation of the MCFA include the substrate molar ratio (oil to fatty acid), temperature, reaction time, and the use of a solvent or a solvent-free system. researchgate.netdss.go.th For instance, studies have shown that in a solvent-free system, increasing the molar ratio of capric acid to oil can enhance its incorporation into the triacylglycerol structure. nih.gov The resulting structured lipids, enriched with DHA at the sn-2 position and MCFAs at the sn-1,3 positions, have potential applications in specialized nutritional products. researchgate.net

Table 1: Representative Conditions for Lipase-Catalyzed Synthesis of DHA-Structured Lipids
Lipase SourceReaction TypeSubstratesMolar Ratio (Oil:MCFA)Temperature (°C)Reaction Time (h)Key FindingReference
Rhizomucor miehei (Lipozyme RM IM)AcidolysisDHA-rich single cell oil & Caprylic Acid1:3556Achieved 27.53% MCFA incorporation, with 95.29% at sn-1,3 positions, and 44.70% DHA, with 69.77% at the sn-2 position. researchgate.net
Thermomyces lanuginosus (Lipozyme TL IM)AcidolysisPerilla Oil & Caprylic Acid1:65024Incorporation of caprylic acid reached 51.4 mol% in n-hexane solvent. dss.go.thresearchgate.net
Pseudomonas sp. (PSL)AcidolysisDHA-rich single cell oil & Caprylic AcidNot specifiedNot specifiedNot specifiedOver 60 mol% of total fatty acids were exchanged with caprylic acid, with the desired isomer representing 77-78% of the target TAGs. dss.go.th
Mucor miehei (Lipozyme-IM)AcidolysisSeal blubber oil & Capric Acid1:34524Obtained a structured lipid containing 7.6% DHA and 27.1% capric acid. researchgate.net

Analytical and Spectroscopic Characterization of Docosa 4,7,10,13,16,19 Hexaenoyl Chloride and Its Derivatives

Chromatographic Techniques for Separation and Purity Evaluation

Chromatographic methods are fundamental in the analysis of Docosa-4,7,10,13,16,19-hexaenoyl chloride, providing the means to separate it from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the conversion of Docosahexaenoic acid (DHA) to this compound. The progress of the reaction, typically achieved using reagents like thionyl chloride or oxalyl chloride, can be visualized by comparing the polarity of the product to the starting material.

The stationary phase is typically silica (B1680970) gel, a polar adsorbent. The mobile phase, or eluent, is a less polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The starting material, DHA, is a carboxylic acid and is relatively polar, resulting in strong adsorption to the silica gel and a lower Retention Factor (Rf) value. In contrast, the product, this compound, is significantly less polar. This difference in polarity causes the acyl chloride to travel further up the TLC plate, resulting in a higher Rf value.

Due to the high reactivity of acyl chlorides, which can hydrolyze back to the carboxylic acid on the silica plate, an indirect monitoring method is often employed. researchgate.net A small aliquot of the reaction mixture can be quenched with a nucleophile, such as methanol (B129727) or an amine (e.g., aniline), to form the corresponding stable methyl ester or amide derivative. chemicalforums.com This derivative can then be spotted on the TLC plate. The disappearance of the starting acid spot and the appearance of a new, less polar spot corresponding to the derivative confirms the formation of the acyl chloride. researchgate.netchemicalforums.com

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

CompoundPolarityExpected Rf ValueObservation
Docosahexaenoic acid (Starting Material)HighLow (e.g., 0.2)Spot diminishes over time.
This compound (Product)LowHigh (e.g., 0.7)Spot appears and intensifies.

Note: Rf values are illustrative and depend on the specific eluent system used.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. However, direct analysis is challenging due to the compound's reactivity with common reversed-phase solvents like water and methanol. americanpharmaceuticalreview.comresearchgate.net Such solvents would rapidly convert the acyl chloride back to its parent carboxylic acid, preventing accurate purity assessment.

To overcome this, two main strategies can be employed:

Non-Aqueous Reversed-Phase HPLC: Utilizing a reversed-phase column (e.g., C18) with a mobile phase consisting of anhydrous organic solvents (e.g., acetonitrile (B52724) and isopropanol) can allow for the direct analysis of the acyl chloride.

Derivatization: A more common and robust approach involves converting the reactive acyl chloride into a stable, easily analyzable derivative. nih.govresearchgate.net Reacting the compound with an alcohol (like methanol) to form the methyl ester or with a UV-active amine or hydrazine (B178648) derivative allows for stable and sensitive analysis. nih.gov The purity of the acyl chloride is then inferred from the purity of its derivative, which can be determined using standard reversed-phase HPLC methods with aqueous-organic mobile phases and UV detection. The presence of a single major peak corresponding to the derivative would indicate high purity of the original acyl chloride.

Gas Chromatography (GC) is unsuitable for the direct analysis of this compound due to its high boiling point and thermal instability. However, it is the premier technique for analyzing the fatty acid profile of its stable derivative, Docosahexaenoic acid methyl ester (DHA-ME). unair.ac.id To perform this analysis, the acyl chloride is first converted to DHA-ME by reaction with anhydrous methanol.

The resulting volatile methyl ester is then analyzed by GC, typically using a high-polarity capillary column (e.g., a wax-type or cyanopropyl phase) and a Flame Ionization Detector (FID). ijpras.comindexcopernicus.com The column separates the fatty acid methyl esters based on their chain length and degree of unsaturation. The identity of the DHA-ME peak is confirmed by comparing its retention time to that of a certified reference standard. unair.ac.id Purity is determined by calculating the peak area percentage.

Table 2: Typical GC Operating Conditions for Docosahexaenoic Acid Methyl Ester Analysis

ParameterConditionReference
Column High-polarity capillary (e.g., HP-88, FAMEWAX) unair.ac.idijpras.com
Carrier Gas Helium or Hydrogen unair.ac.idindexcopernicus.com
Inlet Temperature 250 °C unair.ac.idindexcopernicus.com
Detector Flame Ionization Detector (FID) ijpras.comindexcopernicus.com
Detector Temperature 280-300 °C unair.ac.idijpras.com
Oven Program Temperature ramp (e.g., 140°C to 280°C) ijpras.comindexcopernicus.com
Injection Mode Split unair.ac.id

This data is compiled from various sources detailing the analysis of fatty acid methyl esters. unair.ac.idijpras.comindexcopernicus.com

Spectroscopic and Spectrometric Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR would show characteristic signals for the polyunsaturated acyl chain, but the most significant changes compared to the parent DHA would be observed for the nuclei near the carbonyl group.

In the ¹H NMR spectrum, the protons on the carbon alpha to the carbonyl group (C2) are expected to be significantly deshielded and shift downfield compared to their position in DHA (typically ~2.4 ppm). This is due to the strong electron-withdrawing inductive effect of the chlorine atom. Protons on the C3 carbon would also experience a smaller downfield shift.

In the ¹³C NMR spectrum, the most dramatic change is the chemical shift of the carbonyl carbon (C1). While the carbonyl carbon of DHA resonates around 180-185 ppm, the carbonyl carbon of an acyl chloride is typically found further downfield, in the range of 165-190 ppm, but often distinct from the parent acid. pressbooks.puboregonstate.edu The alpha-carbon (C2) would also be shifted downfield. The rest of the signals corresponding to the unsaturated fatty acid chain would remain largely unchanged.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Carbons in this compound vs. DHA

NucleusPositionExpected Shift in DHA (ppm)Predicted Shift in Acyl Chloride (ppm)Rationale for Change
¹H -CH₂- (C2)~2.4> 2.8Deshielding by electron-withdrawing Cl
¹H -CH₂- (C3)~1.7> 1.8Minor deshielding effect
¹³C C=O (C1)~180-185~170-185Change in electronic environment
¹³C -CH₂- (C2)~34> 40Deshielding by electron-withdrawing Cl

Note: Predicted shifts are based on general principles of NMR spectroscopy for acyl chlorides versus carboxylic acids. pressbooks.publibretexts.orgstackexchange.com

Infrared (IR) spectroscopy is a rapid and definitive method for confirming the conversion of the carboxylic acid functional group to an acyl chloride functional group. The key diagnostic signal is the carbonyl (C=O) stretching vibration.

In the parent compound, Docosahexaenoic acid, the carbonyl stretch appears as a strong, broad band around 1700-1725 cm⁻¹, characteristic of a carboxylic acid dimer. Upon conversion to this compound, this band disappears and is replaced by a new, very strong, and sharp band at a significantly higher frequency, typically around 1790-1815 cm⁻¹. oregonstate.edupressbooks.pub This shift to a higher wavenumber is due to the strong inductive electron-withdrawing effect of the chlorine atom, which strengthens and stiffens the C=O double bond. uobabylon.edu.iq The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) is also a key indicator of successful reaction. nih.gov

Table 4: Key Infrared Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)Compound
Carboxylic AcidC=O Stretch1700 - 1725Docosahexaenoic acid
Carboxylic AcidO-H Stretch2500 - 3300 (broad)Docosahexaenoic acid
Acyl Chloride C=O Stretch 1790 - 1815 (strong, sharp) This compound
Alkene=C-H Stretch3010 - 3100Both
AlkaneC-H Stretch2850 - 3000Both

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique molecular formula from the measured exact mass.

The molecular formula of this compound is C22H31OCl. The confirmation process involves comparing the experimentally measured monoisotopic mass with the theoretically calculated mass. Furthermore, the presence of chlorine provides a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. An HRMS spectrum will therefore show two distinct molecular ion peaks separated by approximately 2 Da, with a characteristic intensity ratio that serves as a definitive confirmation of the presence of a single chlorine atom in the molecule.

IsotopologueTheoretical Monoisotopic Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)Relative Abundance
[C₂₂H₃₁O³⁵Cl]⁺346.20634346.2058-1.56100%
[C₂₂H₃₁O³⁷Cl]⁺348.20339348.2027-1.98~32%

Advanced Lipidomics Approaches Employing Acyl Chloride Chemistry

The inherent reactivity of the acyl chloride functional group makes this compound a powerful tool in advanced lipidomics. It facilitates the derivatization of lipids, which can enhance ionization efficiency, improve chromatographic separation, and introduce specific fragmentation patterns for mass spectrometry, thereby increasing the sensitivity and selectivity of lipid analysis. researchgate.net

Utilization of Internal Standards for Quantitative Analysis

Quantitative analysis in lipidomics relies heavily on the use of internal standards (ISTDs) to correct for variations during sample preparation and instrumental analysis. acs.org For the analysis of derivatives formed from this compound, the ideal internal standard is a structurally similar molecule that is not naturally present in the sample and can be distinguished by the mass spectrometer.

Stable isotope-labeled analogues are considered the gold standard for ISTDs. For example, a deuterated version of a DHA derivative could be used. Alternatively, fatty acid derivatives with an odd-numbered carbon chain, which are rare in most biological systems, serve as effective class-specific internal standards. A known quantity of the ISTD is added to the sample prior to extraction and derivatization. The absolute quantity of the target analyte is then determined by comparing the peak area of the analyte to that of the ISTD. acs.org

Type of Internal StandardExampleRationale for Use
Stable Isotope-LabeledDocosahexaenoic acid-d5Chemically identical to the analyte, ensuring similar extraction and derivatization efficiency. Differentiated by mass.
Odd-Chain Fatty AcidHeptadecanoic acid (C17:0)Structurally similar to long-chain fatty acids but typically absent or in very low abundance in biological samples.
Non-endogenous Fatty AcidErucic acid (C22:1n-9)A long-chain fatty acid not typically found in the specific biological matrix being studied.

Targeted and Non-Targeted Mass Spectrometry Workflows in Lipid Profiling

Lipidomics research employs both targeted and non-targeted mass spectrometry workflows, each with distinct objectives and methodologies. researchgate.netnih.gov Acyl chloride chemistry can be integrated into both approaches to enhance lipid profiling.

Targeted lipidomics focuses on the accurate quantification of a predefined set of known lipid molecules. researchgate.net This approach typically uses tandem mass spectrometry (MS/MS) on instruments like triple quadrupole mass spectrometers, operating in modes such as Multiple Reaction Monitoring (MRM). nih.gov Derivatization of DHA using its acyl chloride to form an amide or ester can create a product with a highly specific and sensitive fragmentation pathway, allowing for low-level detection and precise quantification.

Non-targeted lipidomics aims to provide a comprehensive and unbiased profile of all detectable lipids in a sample to identify changes and discover potential biomarkers. nih.gov This strategy relies on high-resolution mass spectrometry (e.g., Orbitrap, TOF) to acquire full-scan mass spectra. mdpi.comnih.gov Using this compound chemistry to tag lipid classes can improve their detectability and aid in structural elucidation by introducing predictable fragmentation patterns across a class of compounds. mdpi.com

FeatureTargeted Mass SpectrometryNon-Targeted Mass Spectrometry
Objective Absolute or relative quantification of specific, known lipids.Global profiling and identification of all detectable lipids; biomarker discovery.
Instrumentation Triple Quadrupole MS, QTRAPHigh-Resolution MS (Orbitrap, Q-TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM), Selected Reaction Monitoring (SRM)Full Scan MS, Data-Dependent or Data-Independent Acquisition (DDA/DIA)
Role of Acyl Chloride Chemistry Create derivatives with high ionization efficiency and specific parent-fragment transitions for sensitive quantification."Tag" lipid classes to improve ionization and provide characteristic fragmentation for easier identification.

Real-Time Process Analytical Technology (PAT) Integration

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. chromatographyonline.comwikipedia.org The goal is to ensure final product quality through real-time process understanding and control. mt.com PAT can be integrated into chemical processes involving this compound, such as its synthesis or its use in subsequent derivatization reactions.

In-line spectroscopic tools are central to PAT. rsc.org For instance, when synthesizing the acyl chloride from DHA, an in-situ infrared (IR) spectrometer could monitor the reaction in real time. mt.com The disappearance of the broad O-H stretch of the carboxylic acid group in DHA and the appearance of the sharp, higher-frequency C=O stretch of the acyl chloride would indicate the reaction's progress and endpoint. This real-time monitoring allows for precise control over reaction conditions, improving yield, purity, and consistency while minimizing over-processing. rsc.org

PAT ToolParameter MonitoredApplication in Acyl Chloride Chemistry
FTIR/ATR SpectroscopyDisappearance of reactant functional groups (e.g., -COOH); Appearance of product functional groups (e.g., -COCl).Real-time monitoring of the conversion of DHA to its acyl chloride or the subsequent reaction of the acyl chloride.
Raman SpectroscopyChanges in vibrational modes of specific chemical bonds.In-situ monitoring of reaction kinetics and determination of reaction completion.
Near-Infrared (NIR) SpectroscopyOvertone and combination bands of fundamental vibrations.Monitoring concentrations of reactants and products in real-time for process control. researchgate.net

Mechanistic and Computational Studies Pertaining to Docosa 4,7,10,13,16,19 Hexaenoyl Chloride Chemistry

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for docosa-4,7,10,13,16,19-hexaenoyl chloride is nucleophilic acyl substitution. This reaction involves the replacement of the chlorine atom by a nucleophile. The generally accepted mechanism for this type of reaction with acyl chlorides proceeds through a two-step addition-elimination pathway.

In the initial step, the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom carries a negative charge. The high reactivity of acyl chlorides, including this compound, is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.

The second step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as a good leaving group. The stability of the resulting chloride ion contributes to the favorable thermodynamics of the reaction.

Step 1 (Addition): A nucleophile (Nu:) attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

Step 2 (Elimination): The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl-), resulting in the acylated product.

This mechanism is fundamental to the synthesis of various docosahexaenoic acid (DHA) derivatives, such as esters and amides, using the highly reactive acyl chloride.

Investigations into Regio- and Stereoselectivity in Derivatization Reactions

While specific studies on the regio- and stereoselectivity of this compound are not extensively documented, general principles of acylation reactions can be applied. In derivatization reactions with polyfunctional nucleophiles (e.g., polyols, amino alcohols), the regioselectivity is often governed by the relative nucleophilicity and steric accessibility of the different functional groups.

For instance, in the acylation of a polyol, the primary hydroxyl groups are generally more reactive and less sterically hindered than secondary hydroxyl groups, leading to preferential acylation at the primary positions. However, factors such as solvent, temperature, and the presence of catalysts can influence this selectivity.

Stereoselectivity in reactions involving this compound would be a critical consideration when reacting with chiral nucleophiles. The geometry of the six cis double bonds in the docosahexaenoyl chain can impose conformational constraints that may influence the approach of the nucleophile to the carbonyl center. However, without specific experimental data, the degree of stereoselectivity remains speculative. The reaction at the achiral acyl chloride center itself does not induce a new stereocenter unless the nucleophile is chiral and the reaction proceeds via a chiral transition state.

Mechanistic Insights into Catalytic Reactions Involving this compound

Catalysis can play a significant role in reactions involving this compound, particularly in enhancing reaction rates and controlling selectivity.

Lewis Acid Catalysis: In Friedel-Crafts acylation reactions, a Lewis acid catalyst like aluminum chloride (AlCl₃) is typically employed. The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an aromatic ring. The mechanism involves the formation of a highly reactive acylium ion intermediate.

Enzymatic Catalysis: Lipases are widely used to catalyze the synthesis of esters from acyl donors. While often employing the free fatty acid or its simple esters, the high reactivity of an acyl chloride could potentially make it a substrate, though its susceptibility to hydrolysis would be a challenge in aqueous enzymatic environments. The mechanism of lipase (B570770) catalysis generally involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site, followed by nucleophilic attack from the alcohol to release the ester product. Kinetic studies of lipase-catalyzed synthesis of DHA esters often suggest a Ping-Pong Bi-Bi mechanism, where the first substrate binds and releases a product before the second substrate binds.

Catalyst TypeGeneral Mechanistic RolePotential Application with this compound
Lewis Acids (e.g., AlCl₃) Activation of the carbonyl group, formation of acylium ions.Friedel-Crafts acylation of aromatic compounds.
Bases (e.g., Pyridine) Nucleophilic catalysis (forms a more reactive acylpyridinium intermediate) or acts as an acid scavenger.Esterification and amidation reactions.
Lipases Formation of a covalent acyl-enzyme intermediate.Synthesis of structured lipids and esters (challenges with substrate stability in aqueous media).

Application of Molecular Modeling and Computational Chemistry

Computational chemistry and molecular modeling are powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding selectivity. While specific computational studies on this compound are not readily found, these methods could be applied to gain significant insights.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) could be used to model the nucleophilic acyl substitution reaction. These calculations can determine the geometries and energies of reactants, transition states, and products, providing a detailed energy profile of the reaction pathway. This would allow for a quantitative understanding of the activation barriers and reaction thermodynamics. Furthermore, analysis of the electronic structure of the transition state could reveal the nature of bonding and charge distribution during the reaction.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational behavior of the flexible docosahexaenoyl chain and its influence on reactivity. In the context of enzymatic catalysis, MD simulations are used to investigate the binding of the substrate within the active site of a lipase and to understand the molecular basis for substrate specificity and regioselectivity. For instance, molecular docking and MD simulations have been used to screen for suitable lipases for the transesterification of DHA-containing lipids and to elucidate the catalytic mechanism at a molecular level.

Computational MethodPotential Application to this compoundInsights Gained
Density Functional Theory (DFT) Modeling the reaction pathway of nucleophilic acyl substitution.Transition state structures, activation energies, reaction thermodynamics, electronic properties.
Molecular Docking Predicting the binding mode of the acyl chloride in an enzyme active site.Preferred binding orientation, identifying key interactions for catalysis.
Molecular Dynamics (MD) Simulations Simulating the conformational dynamics of the molecule and its interaction with other molecules (e.g., enzymes, solvents).Understanding the influence of the polyunsaturated chain on reactivity, elucidating enzyme-substrate interactions over time.

Future Research Directions and Emerging Paradigms in Docosa 4,7,10,13,16,19 Hexaenoyl Chloride Research

Development of Sustainable and Green Chemistry Approaches for Acyl Chloride Synthesis

The traditional synthesis of acyl chlorides, including docosa-4,7,10,13,16,19-hexaenoyl chloride, often involves the use of harsh and environmentally hazardous reagents such as thionyl chloride or oxalyl chloride. These methods, while effective, generate toxic byproducts and are not aligned with the principles of green chemistry. Consequently, a significant future direction in this field is the development of more sustainable and environmentally benign synthetic routes.

Key areas of research in green synthesis of this compound include:

Enzymatic Synthesis: The use of enzymes, particularly lipases, as biocatalysts offers a promising green alternative. nih.gov Lipases can catalyze the formation of ester and amide bonds under mild conditions, and research is ongoing to harness their potential for acyl chloride synthesis, potentially through novel enzymatic pathways or in non-conventional, green solvents like ionic liquids or deep eutectic solvents. nih.govresearchgate.net The high yields of docosahexaenoyl ethanolamides (90.06%) achieved through enzymatic processes in choline-chloride-based eutectic solvents highlight the potential of biocatalysis in this area. nih.gov

Novel Catalytic Systems: The exploration of new, non-toxic catalysts that can activate the carboxylic acid group of DHA for conversion to the acyl chloride is an active area of investigation. This includes the development of recyclable catalysts and processes that minimize waste generation.

Alternative Reagents: Researchers are investigating the use of greener chlorinating agents that are less hazardous and produce benign byproducts. For example, cyanuric chloride has been explored as a chemoselective linker for creating diverse lipid compounds, suggesting its potential as a platform for acyl chloride synthesis under controlled conditions. nih.gov

The table below summarizes some of the emerging green chemistry approaches for acyl chloride synthesis.

ApproachKey FeaturesPotential Advantages
Enzymatic Synthesis Utilizes lipases or other enzymes as biocatalysts.High specificity, mild reaction conditions, reduced byproducts, biodegradable catalysts.
Novel Catalytic Systems Employs recyclable and non-toxic catalysts.Reduced waste, improved atom economy, lower environmental impact.
Alternative Reagents Uses less hazardous chlorinating agents.Enhanced safety, benign byproducts, alignment with green chemistry principles.

Exploration of Novel Bioconjugation and Functionalization Chemistries

This compound is a key reagent for the bioconjugation of DHA to other molecules, such as proteins, polymers, and nanoparticles. This functionalization is critical for developing new drug delivery systems, therapeutic agents, and research tools. strath.ac.uk Future research in this area is focused on developing more efficient, specific, and versatile bioconjugation strategies.

Emerging trends in the bioconjugation of DHA, facilitated by its acyl chloride derivative, include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bio-orthogonal method for linking molecules. nih.gov By first synthesizing an alkyne- or azide-modified derivative of DHA (which can be facilitated by the reactivity of this compound), researchers can then "click" it onto a complementary-functionalized target molecule. nih.govcaymanchem.com This approach is being explored for creating targeted drug delivery systems and for tracking the metabolism of fatty acids within cells. caymanchem.comuga.edu

Polymer Conjugation: The attachment of DHA to biocompatible polymers, such as poly-l-glutamic acid (PGA), can improve its solubility, stability, and therapeutic efficacy. researchgate.net Research is focused on optimizing the loading of DHA onto these polymers and understanding how the polymer backbone influences the biological activity of the conjugated fatty acid. researchgate.net

Nanoparticle Functionalization: this compound can be used to anchor DHA to the surface of nanoparticles, creating novel materials for targeted drug delivery and bio-imaging. nih.govresearchgate.net For instance, liposomes loaded with DHA have been shown to polarize macrophages toward an anti-inflammatory phenotype, which is beneficial in the context of atherosclerosis. dovepress.com

The following table outlines some novel bioconjugation strategies involving DHA.

StrategyDescriptionApplications
Click Chemistry Covalent linking of an alkyne-modified DHA derivative to an azide-functionalized molecule (or vice versa). nih.govTargeted drug delivery, cellular imaging, metabolic tracking. caymanchem.comuga.edu
Polymer Conjugation Attachment of DHA to a polymer backbone to enhance its physicochemical properties. researchgate.netImproved drug solubility and stability, controlled release formulations.
Nanoparticle Functionalization Covalent linkage of DHA to the surface of nanoparticles. nih.govresearchgate.netTargeted therapies, bio-imaging, development of functional biomaterials. dovepress.com

Innovations in Analytical Methodologies for Ultra-Trace Level Characterization of Docosahexaenoyl Lipids

The detection and quantification of DHA and its derivatives, including those synthesized using this compound, at ultra-trace levels in complex biological matrices is a significant analytical challenge. Future research will focus on developing more sensitive, specific, and high-throughput analytical methods.

Innovations in this area are being driven by advancements in:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is a powerful tool for lipidomics. elsevierpure.comnih.govdanaher.com Future developments will likely involve improved ionization sources, mass analyzers with higher resolution and sensitivity, and advanced data analysis software to identify and quantify a wider range of docosahexaenoyl lipids. elsevierpure.comnih.gov Tandem MS (MS/MS) is particularly valuable for the structural elucidation of these complex lipids. nih.gov

Chromatography: Advanced chromatographic techniques are essential for separating complex lipid mixtures prior to detection. creative-proteomics.com Innovations include the use of two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC) for enhanced separation of isomeric and isobaric lipid species. nih.govnumberanalytics.com Detailed hydrocarbon analysis (DHA) methodologies, while traditionally used in the petrochemical industry, highlight the power of high-resolution gas chromatography (GC) for separating complex mixtures, a principle that is also applied in lipid analysis. thermofisher.compeakscientific.comsigmaaldrich.comseparationsystems.com

Integrated 'Omics' Approaches: The integration of lipidomics data with other 'omics' data (e.g., proteomics, genomics) will provide a more comprehensive understanding of the biological roles of docosahexaenoyl lipids. numberanalytics.com This systems-level approach will be crucial for elucidating the complex interplay of these molecules in health and disease.

The table below details some of the advanced analytical techniques for docosahexaenoyl lipid characterization.

TechniquePrincipleAdvantages
LC-HRMS Separation of lipids by liquid chromatography followed by high-resolution mass analysis. nih.govHigh sensitivity, specificity, and ability to identify and quantify a broad range of lipids. nih.gov
2D-LC Utilizes two orthogonal separation dimensions for enhanced resolution of complex mixtures. numberanalytics.comImproved separation of isomeric and isobaric lipids.
SFC Employs a supercritical fluid as the mobile phase for efficient and selective lipid separation. numberanalytics.comFast separations, unique selectivity compared to LC and GC.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Lipid Biochemistry, and Materials Science

The future of research on this compound and its derivatives lies at the convergence of multiple scientific disciplines. The synthesis of novel DHA-containing molecules, facilitated by the reactivity of the acyl chloride, is no longer solely the domain of synthetic chemists. Close collaboration with lipid biochemists is essential to understand the biological activity of these new compounds, while materials scientists can provide expertise in the design and characterization of DHA-functionalized materials. nih.govnih.gov

Key areas for interdisciplinary research include:

Development of Bioactive Materials: The incorporation of DHA into biomaterials can impart unique biological properties, such as anti-inflammatory or neuroprotective effects. researchgate.netresearchgate.net For example, DHA-functionalized scaffolds could be developed for tissue engineering applications.

Smart Drug Delivery Systems: By combining the synthetic versatility offered by this compound with principles of materials science, researchers can create "smart" drug delivery systems that release their payload in response to specific biological cues. researchgate.netnih.gov

Probing Biological Membranes: Synthetic DHA derivatives can be used as molecular probes to study the structure and function of biological membranes. mdpi.comwikipedia.org Understanding how the incorporation of DHA influences membrane properties is crucial for elucidating its diverse physiological roles. nih.govresearchgate.net

The synergistic efforts of chemists, biochemists, and materials scientists will be paramount in translating the fundamental properties of this compound into tangible applications in medicine, biotechnology, and beyond.

Q & A

Q. What are the optimal methods for synthesizing Docosa-4,7,10,13,16,19-hexaenoyl chloride from its carboxylic acid precursor?

Synthesis typically involves reacting docosahexaenoic acid (DHA) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Maintaining a temperature of 0–5°C to minimize side reactions (e.g., oxidation of polyunsaturated bonds).
  • Using inert gas (N₂/Ar) to exclude moisture, as acyl chlorides hydrolyze readily .
  • Purification via vacuum distillation or chromatography to remove excess reagents. Validate purity using NMR (¹H/¹³C) and FTIR to confirm C=O stretch shifts from ~1700 cm⁻¹ (acid) to ~1800 cm⁻¹ (acyl chloride) .

Q. How should researchers ensure stability during storage and handling?

  • Store under inert gas at –20°C in amber glass vials to prevent moisture absorption and UV-induced degradation.
  • Use molecular sieves (3Å) in storage containers to scavenge residual moisture. Monitor purity via GC-MS every 3–6 months, as unsaturated bonds may oxidize or isomerize .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of double bonds (4Z,7Z,10Z,13Z,16Z,19Z) via coupling constants (J = 10–12 Hz for cis bonds) .
  • GC-MS : Use polar columns (e.g., DB-WAX) with derivatization (e.g., silylation) to enhance volatility. Monitor for degradation products like hydroxy derivatives .
  • FTIR : Track the acyl chloride carbonyl peak (~1800 cm⁻¹) and absence of –OH stretches (~2500–3500 cm⁻¹) .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in esterification yields with diverse alcohols?

  • Perform time-resolved ¹H NMR to track reaction progress. For example, steric hindrance in tertiary alcohols may reduce yields, necessitating catalysts like DMAP (4-dimethylaminopyridine) .
  • Use Arrhenius plots to compare activation energies across substrates. Computational DFT studies (e.g., Gaussian 16) can model transition states and identify electronic bottlenecks .

Q. What experimental designs address discrepancies in reported reactivity with amines versus alcohols?

  • Conduct a factorial design (2^k) varying solvent polarity (e.g., THF vs. DCM), temperature, and stoichiometry. Analyze via HPLC to quantify amide vs. ester byproducts .
  • Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways and differentiate nucleophilic attack mechanisms .

Q. How can computational modeling predict regioselectivity in complex reactions?

  • Employ density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. For instance, the C-1 position of DHA derivatives may exhibit higher electrophilicity due to conjugation with adjacent double bonds .
  • Validate predictions with kinetic isotope effects (KIEs) or substituent-directed reactivity experiments .

Q. What strategies mitigate byproduct formation during large-scale syntheses?

  • Optimize solvent systems: Use DCM/hexane mixtures to improve solubility and reduce oligomerization.
  • Implement flow chemistry with in-line FTIR for real-time monitoring. This minimizes thermal degradation of polyunsaturated chains .

Q. How do researchers differentiate degradation products from synthetic intermediates?

  • Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify fragment ions. For example, oxidation products may show +16 Da (O addition) or shifts in UV-Vis spectra due to conjugated dienes .
  • Use 2D NMR (COSY, HSQC) to map structural changes in degraded samples .

Q. What protocols ensure reproducibility in cross-coupling reactions with transition metals?

  • Pre-dry substrates and catalysts (e.g., Pd(PPh₃)₄) at 80°C under vacuum.
  • Track metal residue via ICP-MS and optimize ligand ratios (e.g., 1:2 Pd:ligand) to suppress side reactions .

Q. How can green chemistry principles be applied to its synthesis?

  • Replace SOCl₂ with mechanochemical methods (e.g., ball milling with PCl₅) to reduce solvent waste.
  • Explore enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) for selective acylations in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docosa-4,7,10,13,16,19-hexaenoyl chloride
Reactant of Route 2
Docosa-4,7,10,13,16,19-hexaenoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.